2-Phenylcyclohepta-3,5-dien-1-one

Description

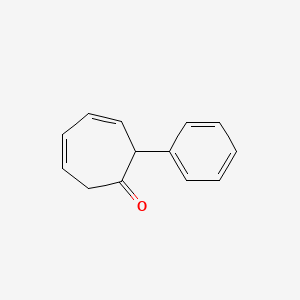

2-Phenylcyclohepta-3,5-dien-1-one is a bicyclic organic compound featuring a seven-membered cycloheptadienone ring fused with a phenyl substituent. The conjugated dienone system imparts unique electronic properties, making it a subject of interest in synthetic organic chemistry and materials science.

Properties

CAS No. |

64277-28-7 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

2-phenylcyclohepta-3,5-dien-1-one |

InChI |

InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-9,12H,10H2 |

InChI Key |

GGDCBRIYAKBWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=CC(C1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcyclohepta-3,5-dien-1-one typically involves the cyclization of appropriate precursors. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents and under different conditions, such as photochemical or thermal activation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cycloheptane derivatives.

Scientific Research Applications

2-Phenylcyclohepta-3,5-dien-1-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites

Mechanism of Action

The mechanism of action of 2-Phenylcyclohepta-3,5-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect biological pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Ring vs. Linear Systems : The cyclic structure of this compound reduces strain compared to linear polyynes (e.g., 6-phenylhexa-1,3,5-triyn-1-ol), which exhibit higher reactivity due to cumulative triple bonds .

- Functional Group Influence : The ketone in this compound enables nucleophilic additions, whereas hydroxyl or acetate groups in analogs (e.g., 7-Phenyl-hepta-4,6-diyn-1,2-diol) favor hydrogen bonding or esterification .

Comparative Analysis of Reactivity and Stability

Thermal Stability

- This compound : Stable up to 150°C due to aromatic conjugation; decomposes via retro-Diels-Alder pathways at higher temperatures.

- Linear Polyynes (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol) : Unstable above 50°C; prone to explosive decomposition without stabilizing substituents .

Photochemical Reactivity

- The dienone system in this compound absorbs UV light (λmax ~320 nm), enabling photoinduced electron transfer. In contrast, linear enediynes (e.g., 6-Phenylhex-1-en-3,5-diyn-1-yl acetate) require longer wavelengths (λmax ~260 nm) for activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.